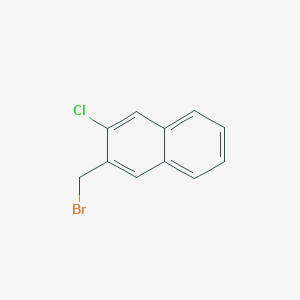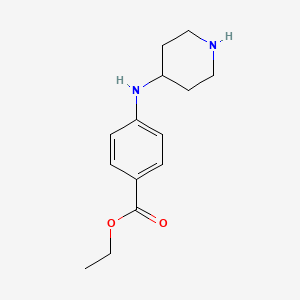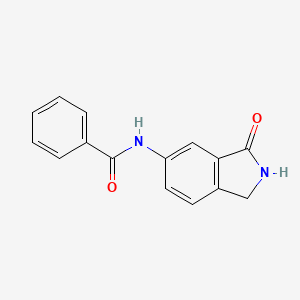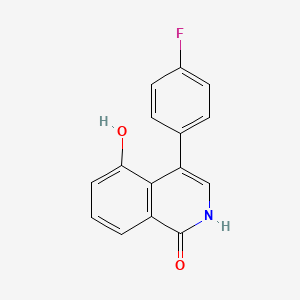
2-(Bromomethyl)-3-chloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the third position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chloronaphthalene typically involves the bromination of 3-chloronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination selectively occurs at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach can enhance the efficiency and yield of the desired product while minimizing the formation of by-products. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-chloronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted naphthalenes.
Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation with potassium permanganate can produce naphthoquinones .
Applications De Recherche Scientifique
2-(Bromomethyl)-3-chloronaphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound can be used in the preparation of functional materials, such as polymers and liquid crystals, due to its halogenated structure.
Biological Studies: It may be employed in the development of bioactive molecules and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the chlorine atom at the third position, resulting in different reactivity and applications.
3-Chloronaphthalene: Does not have the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-3-bromonaphthalene: Similar structure but with reversed positions of bromine and chlorine, leading to different chemical behavior.
Uniqueness
2-(Bromomethyl)-3-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo a wide range of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C11H8BrCl |
|---|---|
Poids moléculaire |
255.54 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-chloronaphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 |
Clé InChI |
WIKZQGQLRKETMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)



![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)

![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)


